molecular formula C14H21BrO B15327275 1-(2-Bromo-1-(isopentyloxy)ethyl)-4-methylbenzene

1-(2-Bromo-1-(isopentyloxy)ethyl)-4-methylbenzene

Cat. No.: B15327275
M. Wt: 285.22 g/mol
InChI Key: ZEOBJFRFNSKDQN-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-(isopentyloxy)ethyl)-4-methylbenzene is an organic compound that features a benzene ring substituted with a bromoethyl group and an isopentyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-1-(isopentyloxy)ethyl)-4-methylbenzene typically involves the reaction of 4-methylbenzyl alcohol with 2-bromo-1-chloroethane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then treated with isopentyl alcohol in the presence of a strong acid catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-1-(isopentyloxy)ethyl)-4-methylbenzene undergoes several types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF) are common reducing agents.

Major Products Formed

    Nucleophilic substitution: Products include substituted amines, thioethers, and ethers.

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: The major product is the corresponding hydrocarbon.

Scientific Research Applications

1-(2-Bromo-1-(isopentyloxy)ethyl)-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-(isopentyloxy)ethyl)-4-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The bromo group and isopentyloxy group play crucial roles in modulating the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Bromoethyl)-4-methylbenzene: Lacks the isopentyloxy group, making it less versatile in certain reactions.

    1-(2-Chloro-1-(isopentyloxy)ethyl)-4-methylbenzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.

    1-(2-Bromo-1-(isopropyloxy)ethyl)-4-methylbenzene: Contains an isopropyloxy group instead of isopentyloxy, affecting its steric and electronic properties.

Uniqueness

1-(2-Bromo-1-(isopentyloxy)ethyl)-4-methylbenzene is unique due to the presence of both the bromo and isopentyloxy groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C14H21BrO

Molecular Weight

285.22 g/mol

IUPAC Name

1-[2-bromo-1-(3-methylbutoxy)ethyl]-4-methylbenzene

InChI

InChI=1S/C14H21BrO/c1-11(2)8-9-16-14(10-15)13-6-4-12(3)5-7-13/h4-7,11,14H,8-10H2,1-3H3

InChI Key

ZEOBJFRFNSKDQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CBr)OCCC(C)C

Origin of Product

United States

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